Beryllium hydroxide

Catalog No.
S1508176
CAS No.
13327-32-7
M.F
BeH2O2
M. Wt
43.027 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beryllium hydroxide

CAS Number

13327-32-7

Product Name

Beryllium hydroxide

IUPAC Name

beryllium;dihydroxide

Molecular Formula

BeH2O2

Molecular Weight

43.027 g/mol

InChI

InChI=1S/Be.2H2O/h;2*1H2/q+2;;/p-2

InChI Key

WPJWIROQQFWMMK-UHFFFAOYSA-L

SMILES

[Be+2].[OH-].[OH-]

Canonical SMILES

[Be+2].[OH-].[OH-]

Description

The exact mass of the compound Beryllium hydroxide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor to Beryllium and Beryllium Oxide:

Beryllium hydroxide serves as an essential intermediate in the production of both beryllium metal and beryllium oxide (BeO). These materials possess valuable properties, such as:

  • High thermal conductivity: This makes them ideal for applications involving heat dissipation, like in heat sinks for electronic devices. )
  • Dimensional stability: This property makes them suitable for use in optical instruments like mirrors and telescopes. Source: American Chemical Society:
  • Electrical conductivity: Beryllium can be used in electrical conductors due to this property. Source: Britannica:

Catalyst Research:

Beryllium hydroxide finds use as a catalyst in various chemical reactions. Its adsorption properties and high surface area make it suitable for studies involving:

  • Heterogeneous catalysis: This type of catalysis involves reactants interacting with a solid surface, the catalyst. Beryllium hydroxide can be used as a support material for other catalysts. Source: Royal Society of Chemistry:
  • Hydrolysis reactions: Beryllium hydroxide can act as a catalyst for the breakdown of certain molecules through a reaction with water. Source: American Chemical Society:

Material Science Research:

Beryllium hydroxide is employed in material science research for various purposes, including:

  • Synthesis of new materials: Beryllium hydroxide can be used as a precursor for the development of novel materials with desired properties, like nanoparticles and composites. Source: ScienceDirect:
  • Investigating material properties: Beryllium hydroxide can be used to study the surface properties and chemical behavior of other materials. Source: American Chemical Society:

Beryllium hydroxide, chemically represented as Be OH 2\text{Be OH }_2, is an amphoteric metal hydroxide that exhibits both acidic and basic properties. It is typically found as a white, opaque crystalline powder and occurs naturally in rare minerals such as behotite and clinobehoite. Beryllium hydroxide is produced primarily as a by-product during the extraction of beryllium from ores like beryl and bertrandite. Its molar mass is approximately 43.026 g/mol, and it has a density of 1.92 g/cm³. The compound decomposes at temperatures around 138 °C to form beryllium oxide and water .

  • Reaction with Acids: Beryllium hydroxide reacts with dilute acids to form beryllium salts. For example, when treated with hydrochloric acid, the reaction can be represented as:
    Be OH 2+2HClBeCl2+2H2O\text{Be OH }_2+2\text{HCl}\rightarrow \text{BeCl}_2+2\text{H}_2\text{O}
  • Reaction with Alkalis: When beryllium hydroxide interacts with strong bases like sodium hydroxide, it dissolves to form the tetrahydroxoberyllate ion:
    Be OH 2+2NaOHNa2[Be OH 4]\text{Be OH }_2+2\text{NaOH}\rightarrow \text{Na}_2[\text{Be OH }_4]
  • Dehydration: At elevated temperatures (around 400 °C), beryllium hydroxide dehydrates to produce beryllium oxide:
    Be OH 2BeO+H2O\text{Be OH }_2\rightarrow \text{BeO}+\text{H}_2\text{O}

These reactions highlight the amphoteric nature of beryllium hydroxide, allowing it to react with both acids and bases.

Beryllium hydroxide is known for its biological toxicity. Exposure to beryllium compounds can lead to chronic beryllium disease, a serious lung condition that arises from inhalation of beryllium dust or fumes. The compound is classified as a carcinogen, and repeated exposure may result in organ toxicity and adverse effects on the respiratory system . Due to its toxicity, handling beryllium hydroxide requires strict safety measures.

Beryllium hydroxide is synthesized primarily through the following methods:

  • Extraction from Ores: During the extraction of beryllium from ores such as beryl or bertrandite, sulfuric acid treatment yields soluble beryllium sulfate, which can be converted into beryllium hydroxide through precipitation methods.
  • Hydrolysis of Beryllium Salts: Beryllium salts can be hydrolyzed in an alkaline medium to produce beryllium hydroxide .
  • From Aqueous Ammonia: Beryllium hydroxide can also be formed by reacting aqueous ammonia with soluble beryllium salts.

Beryllium hydroxide has several important applications across various industries:

  • Aerospace Industry: Used in manufacturing components for braking systems, altimeters, and precision tools.
  • Electronics: Employed in producing medical laser components, X-ray tube windows, and dental crowns.
  • Defense Sector: Utilized in nuclear reactor components and missile guidance systems due to its lightweight and high thermal conductivity properties.
  • Research: Serves as a source material for further chemical synthesis and studies related to metal hydroxides .

Studies on the interactions of beryllium hydroxide with various compounds indicate its unique amphoteric behavior. It readily dissolves in both acidic and alkaline environments, forming different products based on the nature of the reactants. For instance, its interaction with strong bases results in the formation of tetrahydroxoberyllate ions, while reactions with acids yield soluble salts . These interactions are crucial for understanding its reactivity profile and potential applications in chemical processes.

Beryllium hydroxide shares similarities with other metal hydroxides but is unique due to its specific properties and reactivity patterns. Here are some comparable compounds:

CompoundChemical FormulaAmphotericSolubility in WaterUnique Characteristics
Magnesium HydroxideMg OH 2\text{Mg OH }_2YesSlightly solubleCommonly used as an antacid
Calcium HydroxideCa OH 2\text{Ca OH }_2YesSolubleKnown as slaked lime; used in construction
Zinc HydroxideZn OH 2\text{Zn OH }_2YesSlightly solubleUsed in ointments and as a dietary supplement
Aluminum HydroxideAl OH 3\text{Al OH }_3YesInsolubleUsed in water purification and as an antacid

Beryllium hydroxide is distinctive due to its high toxicity compared to these other metal hydroxides, which are generally less hazardous. Additionally, its unique ability to form stable complexes in both acidic and basic conditions sets it apart within this group of compounds .

Natural Mineral Forms

Beryllium hydroxide occurs naturally in two distinct polymorphic mineral forms, both of which are exceptionally rare in geological environments [1] [2]. These natural variants demonstrate the inherent structural diversity of beryllium hydroxide under different formation conditions and represent the most crystallographically well-characterized forms of this compound [4] [8].

Behoite (Orthorhombic Structure)

Behoite represents the orthorhombic polymorph of beryllium hydroxide and constitutes the more commonly encountered natural form, though it remains classified as a rare mineral [1] [4]. The mineral was first approved by the International Mineralogical Association in 1970 and derives its name from the constituent elements beryllium and hydroxyl groups in its composition [4] [8].

The crystallographic structure of behoite exhibits orthorhombic symmetry with space group P2₁2₁2₁ [4] [8]. Detailed X-ray crystallographic analysis reveals unit cell parameters of a = 4.64 Å, b = 7.05 Å, and c = 4.55 Å, yielding a unit cell volume of 148.84 ų [4]. The structure accommodates four formula units per unit cell (Z = 4) and displays a calculated density of 1.93 grams per cubic centimeter, which corresponds closely with measured density values of 1.92 grams per cubic centimeter [4] [8].

Table 1: Behoite Crystallographic Data

PropertyValue
Chemical FormulaBe(OH)₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Parametersa = 4.64 Å, b = 7.05 Å, c = 4.55 Å
Unit Cell Volume148.84 ų
Density (measured)1.92 g/cm³
Density (calculated)1.93 g/cm³
Z (formula units per cell)4
Point Group2 2 2 - Disphenoidal
Axial Ratiosa:b:c = 0.6581:1:0.6453

The structural framework of behoite features tetrahedral beryllium coordination, where each beryllium atom is surrounded by four oxygen atoms in a tetrahedral arrangement [1] [5]. This tetrahedral coordination geometry distinguishes beryllium hydroxide from other Group II metal hydroxides, which typically exhibit octahedral coordination [21] [24]. The beryllium-oxygen tetrahedral units are interconnected through corner-sharing arrangements, creating a three-dimensional network structure that contributes to the material's stability [8].

Behoite crystals exhibit pseudo-octahedral morphology with dominant faces {011} and {110}, or alternatively display sphenoidal habits [8]. The crystals can reach dimensions up to 7 millimeters and commonly show surface striations and etch pits [8]. Optical characterization reveals behoite to be biaxial negative with refractive indices nα = 1.533, nβ = 1.544, and nγ = 1.548 [4] [8].

Clinobehoite (Monoclinic Structure)

Clinobehoite represents the monoclinic polymorph of beryllium hydroxide and is classified as very rare, with significantly fewer documented occurrences compared to behoite [1] [2]. This mineral was approved by the International Mineralogical Association in 1989 and was named specifically for its monoclinic symmetry and structural relationship to behoite [34] [35].

The crystal structure of clinobehoite belongs to the monoclinic crystal system with space group P2₁ [34] [35]. Precise crystallographic measurements establish unit cell parameters of a = 11.020 Å, b = 4.746 Å, c = 8.646 Å, with a monoclinic angle β = 98.94° [34] [35]. The unit cell volume measures 446.61 ų and accommodates twelve formula units (Z = 12) [35]. The measured density of clinobehoite is 1.93 grams per cubic centimeter, with a calculated density of 1.92 grams per cubic centimeter [34] [35].

Table 2: Clinobehoite Crystallographic Data

PropertyValue
Chemical FormulaBe(OH)₂
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Parametersa = 11.020 Å, b = 4.746 Å, c = 8.646 Å, β = 98.94°
Unit Cell Volume446.61 ų
Density (measured)1.93 g/cm³
Density (calculated)1.92 g/cm³
Z (formula units per cell)12
Point Group2 - Sphenoidal
Axial Ratiosa:b:c = 2.3224:1:1.8221

Clinobehoite crystals typically exhibit platy, cuneiform morphology and form radial or spherulitic aggregates with individual crystals reaching up to 1 millimeter in size [34]. The mineral displays perfect cleavage on {100} planes and imperfect cleavage on {010} and {001} planes [34]. Optical properties reveal clinobehoite to be biaxial negative with refractive indices nα = 1.539, nβ = 1.544, and nγ = 1.548 [34] [35].

The geological occurrence of clinobehoite is restricted to hydrothermally altered zones within desilicated pegmatites, where it forms in association with minerals such as bavenite, bityite, phillipsite, analcime, and albite [34] [35]. The type locality for clinobehoite is the Malyshev deposit in the Asbest district near Yekaterinburg in the Ural Mountains of Russia [34] [35].

Synthetic Forms and Polymorphism

Synthetic beryllium hydroxide exhibits remarkable polymorphic diversity, existing in multiple distinct structural forms depending on preparation conditions and environmental factors [1] [10] [13]. This polymorphism reflects the complex crystallization behavior of beryllium hydroxide and provides insights into the relative stability relationships between different structural arrangements [10] [13].

α-Form (Metastable Tetragonal Crystal)

The α-form of beryllium hydroxide represents a metastable tetragonal crystalline phase that forms as an intermediate product during the precipitation and aging of beryllium hydroxide from aqueous solutions [10] [13]. This form develops through the aging of initially formed gelatinous precipitates and serves as a precursor to more stable crystalline modifications [10] [13].

The α-form exhibits tetragonal crystal symmetry and is characterized by its metastable nature, meaning it represents a kinetically favored but thermodynamically unstable phase [10] [13]. Formation of the α-form occurs when gelatinous beryllium hydroxide precipitates are allowed to age under ambient conditions, typically over periods of weeks to months [10] [13]. During this aging process, the amorphous gel structure gradually reorganizes into the tetragonal crystalline arrangement [10].

The structural framework of the α-form maintains the characteristic tetrahedral coordination of beryllium atoms, similar to that observed in the stable β-form and natural behoite [1] [5]. However, the specific arrangement and connectivity of these tetrahedral units differ from the orthorhombic structure, resulting in the distinct tetragonal symmetry [10] [13].

Thermodynamic considerations reveal that the α-form is inherently unstable relative to the β-form and undergoes spontaneous transformation to the more stable orthorhombic structure over extended time periods [10] [13]. This transformation typically occurs over months of standing at ambient temperature or can be accelerated through thermal treatment [10] [13].

β-Form (Stable Orthorhombic Crystal)

The β-form represents the thermodynamically stable crystalline modification of synthetic beryllium hydroxide and shares the same structural framework as the natural mineral behoite [1] [5] [10]. This form constitutes the final product of beryllium hydroxide crystallization under equilibrium conditions and exhibits the highest thermal and chemical stability among all known polymorphs [1] [10].

Formation of the β-form occurs through two primary pathways: prolonged standing of the metastable α-form under ambient conditions, or direct conversion from gelatinous precipitates through thermal treatment [1] [10]. When alkali is added to beryllium salt solutions and the resulting precipitate is subsequently boiled, the rhombic β-form precipitates directly [1] [5].

The crystal structure of the β-form is identical to that of natural behoite, featuring orthorhombic symmetry with space group P2₁2₁2₁ [1] [5]. The structure exhibits the same tetrahedral beryllium coordination environment observed in behoite, with beryllium atoms surrounded by four oxygen atoms in tetrahedral geometry [1] [5]. This tetrahedral coordination represents a fundamental structural characteristic that distinguishes beryllium hydroxide from other alkaline earth metal hydroxides [1] [21].

Research investigations have demonstrated that the β-form structure closely resembles that of zinc hydroxide (epsilon-Zn(OH)₂), with both compounds featuring tetrahedral metal coordination and similar space group symmetries [1] [5]. This structural similarity reflects the comparable ionic radii and coordination preferences of beryllium and zinc ions in hydroxide environments [1].

Gelatinous Form (Colloidal Suspension)

The gelatinous form of beryllium hydroxide represents a unique colloidal suspension state that forms under specific pH conditions and constitutes the initial precipitation product when alkali is added to beryllium salt solutions [1] [13] [14]. This form exhibits distinctive rheological properties and serves as the precursor to crystalline modifications [13] [14].

Formation of the gelatinous form occurs when beryllium salt solutions are treated with alkali to achieve a slightly basic pH, typically in the range of 6.5 to 9.5 [13] . Under these conditions, beryllium hydroxide precipitates as an extremely firm and gelatinous material that exhibits slimy, gel-like consistency [13] [14]. The precipitation reaction involves the hydrolysis of beryllium ions and the formation of hydroxide bridges that create a three-dimensional network structure [13].

Table 3: Synthetic Forms of Beryllium Hydroxide

FormCrystal SystemStructureFormation ConditionsStability
α-Form (Metastable)TetragonalMetastable tetragonal crystalline solidAging of gelatinous precipitateTransforms to β-form after months
β-Form (Stable)OrthorhombicStable orthorhombic crystalline solid (same as behoite)Long-term standing or boiling of α-formMost stable form
Gelatinous FormAmorphous/ColloidalSlimy, gelatinous colloidal suspensionPrecipitation at slightly basic pH from Be²⁺ solutionsConverts to α-form upon aging

The gelatinous form exhibits remarkable mechanical properties, forming an extremely firm precipitate that maintains structural integrity even when the container is inverted [14]. This unusual behavior results from the formation of extensive hydrogen bonding networks between hydroxide groups and the development of a three-dimensional colloidal framework [14] [18].

Chemical analysis reveals that the gelatinous form can incorporate impurities within its structure during formation, as evidenced by the blue coloration observed when copper impurities are present in the precipitation solution [14]. This incorporation capability reflects the open, network structure of the gelatinous phase and its ability to trap foreign species within the hydroxide matrix [14].

Upon aging or thermal treatment, the gelatinous form undergoes structural reorganization to form the crystalline α-form, representing the first step in the transformation sequence from amorphous gel to stable crystalline material [10] [13]. This transformation involves the gradual ordering of the initially random hydroxide network into the more organized tetrahedral framework characteristic of crystalline beryllium hydroxide [10].

Comparative Structural Analysis with Other Group II Metal Hydroxides

The structural characteristics of beryllium hydroxide exhibit profound differences from other Group II metal hydroxides, reflecting the unique electronic and geometric properties of the beryllium ion [19] [21] [24]. These differences manifest in coordination geometry, crystal structure, solubility behavior, and chemical reactivity patterns [19] [20] [21].

The most fundamental structural distinction lies in the coordination environment of the metal center [21] [24]. Beryllium hydroxide features tetrahedral coordination of beryllium atoms, with each beryllium ion surrounded by four oxygen atoms in a tetrahedral arrangement [1] [5] [21]. This coordination geometry contrasts markedly with the octahedral coordination observed in magnesium, calcium, strontium, and barium hydroxides [21] [24].

The preference for tetrahedral coordination in beryllium hydroxide results from the small ionic radius and high charge density of the beryllium ion [21] [24]. The Be²⁺ ion possesses an ionic radius of approximately 0.3 Å, which is significantly smaller than other Group II metal ions [24]. This small size, combined with the +2 charge, creates a very high charge density that favors the formation of four shorter, stronger bonds rather than six longer, weaker bonds [24].

Table 4: Structural Comparison of Group II Metal Hydroxides

Metal HydroxideCrystal StructureCoordination NumberSolubility in WaterAmphoteric Behavior
Be(OH)₂Orthorhombic (tetrahedral Be coordination)4 (tetrahedral)Very slightly solubleYes (dissolves in acids and bases)
Mg(OH)₂Hexagonal layered (octahedral Mg coordination)6 (octahedral)Slightly solubleNo (basic only)
Ca(OH)₂Trigonal layered (octahedral Ca coordination)6 (octahedral)Moderately solubleNo (basic only)
Sr(OH)₂Tetragonal (octahedral Sr coordination)8 (square antiprism)SolubleNo (basic only)
Ba(OH)₂Tetragonal (octahedral Ba coordination)8 (square antiprism)Very solubleNo (basic only)

The structural framework of beryllium hydroxide consists of corner-sharing tetrahedral units that form a three-dimensional network [1] [5]. This arrangement differs substantially from the layered structures characteristic of other Group II metal hydroxides [21] [22]. Magnesium hydroxide adopts a hexagonal layered structure similar to brucite, where octahedral magnesium ions are arranged in layers separated by hydrogen-bonded hydroxide groups [21] [22].

Calcium hydroxide exhibits a trigonal layered structure with octahedral calcium coordination, while strontium and barium hydroxides form tetragonal structures with higher coordination numbers approaching eight [21] [22]. These layered arrangements reflect the larger ionic radii of the heavier Group II metals and their ability to accommodate higher coordination numbers [21].

The solubility behavior of beryllium hydroxide also diverges significantly from the trend observed for other Group II metal hydroxides [20] [21]. While the solubility of Group II metal hydroxides generally increases down the group (Be < Mg < Ca < Sr < Ba), beryllium hydroxide exhibits uniquely low solubility combined with amphoteric behavior [19] [20] [21].

The amphoteric nature of beryllium hydroxide represents perhaps the most distinctive chemical property distinguishing it from other Group II metal hydroxides [19] [21]. Beryllium hydroxide dissolves readily in both acidic and basic solutions, forming beryllium salts with acids and complex hydroxoberyllate anions with bases [1] [19]. This dual reactivity contrasts with the exclusively basic behavior of other Group II metal hydroxides [19] [21].

Research investigations have revealed that the amphoteric behavior of beryllium hydroxide results from the high polarizing power of the beryllium ion and the covalent character of beryllium-oxygen bonds [19] [24]. The small, highly charged beryllium ion induces significant polarization of neighboring oxygen atoms, leading to enhanced covalent bonding character that facilitates dissolution in both acidic and basic media [19] [24].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

43.0176624 g/mol

Monoisotopic Mass

43.0176624 g/mol

Heavy Atom Count

3

UNII

2X0LRF1T6Q

Metabolism Metabolites

Beryllium is absorbed mainly through the lungs, where it enters the bloodstream and is transported throughout the body by binding to prealbumins and gamma-globulins. Beryllium accumulates in lung tissue and the skeleton. It is excreted mainly in the urine. (L25)

Associated Chemicals

Beryllium ion (2+); 22537-20-8

Wikipedia

Beryllium hydroxide

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

The sulfate process, the only process currently used, involves either alkali or heat treatment of beryl. With alkali treatment, which was discontinued in the 1960s, finely ground beryl was heated until fusion or sintered below the melting-point with suitable alkalis, such as hydroxides and carbonates of sodium, potassium and calcium. With heat treatment, which has been used since the 1970s, beryl is melted without additives and quenched with water; the water insoluble portion, a solid solution with silicon dioxide, is reheated to 900 °C to render a total of 90-95% of the beryl soluble. Heat-treated or alkali-treated beryl is then extracted with sulfuric acid and carried through several additional purification steps to produce a fine-grained, readily filtered beryllium hydroxide
In the fluoride process, which was discontinued in the 1970s, beryl was sintered together with sodium hexafluorosilicate, or the less expensive sodium fluoroferrate, at 700-800 °C to convert beryllium oxide to a water-soluble salt, sodium beryllium tetrafluoride (Na2BeF4). The reaction product was then leached with water at room temperature and precipitated from the purified solution with caustic soda as beryllium hydroxide.
The beryllium-poor bertrandite ores (< or = to 0.5-0.8% BeO) mined in the USA since 1960 cannot be smelted economically by conventional methods, and a less complicated procedure has been developed in which a very pure beryllium hydroxide is produced by liquid-liquid extraction. This so-called 'SX-carbonate process' involves direct leaching of bertrandite ore with sulfuric acid, extraction of the sulfuric acid leachate with di(2-ethylhexyl)phosphoric acid in kerosene, stripping of beryllium from the organic phase with aqueous ammonium carbonate, and, through a series of heat, hydrolysis and precipitation steps, production of beryllium hydroxide.
Beryllium hydroxide ... is obtained as a white voluminous precipitate on addition of bases to beryllium salt solutions.
By precipitation with alkali from pure beryllium acetate.

General Manufacturing Information

Primary metal manufacturing
Beryllium hydroxide (Be(OH)2): ACTIVE
Exists in 3 forms. On addition of alkali to a beryllium salt solution to obtain a slightly basic pH, a slimy, gelatinous beryllium hydroxide is produced. Aging this product results in a metastable tetragonal crystalline form, which after months of standing transforms into a stable orthorhombic crystalline form.

Dates

Modify: 2023-07-17

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